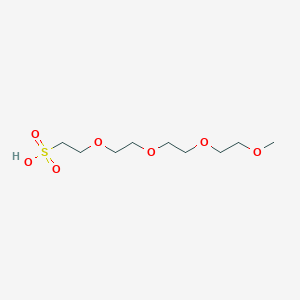

m-PEG4-sulfonic acid

描述

m-PEG4-sulfonic acid (CAS 787524-78-1) is a methoxy-terminated polyethylene glycol (PEG) derivative functionalized with a sulfonic acid group. Its molecular formula is C₉H₂₀O₇S, with a molecular weight of 272.3 g/mol, and it is characterized by high purity (≥95–98%) . The sulfonic acid group confers strong acidity (pKa ~1–2), enhancing water solubility and enabling participation in esterification, halogenation, and nucleophilic substitution reactions . This compound is widely used in bioconjugation, drug delivery, and materials science to improve hydrophilicity and stability in aqueous media .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG4-sulfonic acid typically involves the reaction of a PEG derivative with a sulfonating agent. One common method is the esterification of a PEG derivative with a sulfonic acid group. The reaction conditions often include the use of a solvent such as dichloromethane (DCM) and a catalyst like sulfuric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually produced in batch processes, with careful monitoring of temperature, pH, and reaction time to optimize yield and purity .

化学反应分析

Types of Reactions

m-PEG4-sulfonic acid can undergo various chemical reactions, including:

Esterification: Reaction with alcohols to form esters.

Halogenation: Reaction with halogens to introduce halogen atoms.

Substitution: Replacement of the sulfonic acid group with other functional groups.

Common Reagents and Conditions

Esterification: Typically involves alcohols and an acid catalyst such as sulfuric acid.

Halogenation: Uses halogenating agents like chlorine or bromine.

Substitution: Involves nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, esterification with methanol would yield a methyl ester derivative of this compound .

科学研究应用

Biomedical Applications

1.1 Drug Delivery Systems

m-PEG4-sulfonic acid is utilized in drug delivery systems to enhance the solubility and biocompatibility of therapeutic agents. Its ability to modify the surface of nanoparticles allows for improved stability and reduced toxicity. For instance, m-PEGylated liposomes have been developed to encapsulate drugs such as doxorubicin, significantly improving their therapeutic efficacy while minimizing side effects .

1.2 Bioconjugation

The compound facilitates site-specific labeling and functionalization of biomolecules, making it essential for diagnostic and therapeutic applications. By attaching this compound to proteins or peptides, researchers can enhance their pharmacokinetic properties and reduce immunogenicity .

1.3 Vaccine Development

In the context of vaccines, this compound has been employed in lipid nanoparticles for mRNA vaccines, such as those developed for COVID-19. The incorporation of this compound helps prevent aggregation during storage and enhances the stability of the vaccine formulations .

Environmental Applications

2.1 Water Treatment

This compound is also applied in environmental chemistry for water treatment processes. It can modify surfaces of materials used for contaminant removal, thus improving the efficiency of filtration systems . For example, functionalized membranes incorporating this compound have shown enhanced performance in removing heavy metals from wastewater.

Material Science Applications

3.1 Surface Modification

The compound is widely used for modifying metal oxide surfaces (e.g., silica and titanium dioxide) to improve hydrophilicity and interaction with other materials. This modification is crucial in applications such as catalysis and sensor development .

3.2 Polymer Chemistry

In polymer science, this compound is incorporated into various polymer matrices to enhance properties such as hydrophilicity and mechanical strength. Its role as a graft polymer compound allows for the creation of new materials with tailored functionalities .

Case Study 1: m-PEGylated Liposomes for Cancer Therapy

A study demonstrated that m-PEGylated liposomes significantly improved the delivery of doxorubicin in cancer therapy by enhancing circulation time and reducing systemic toxicity. This was achieved through the modification of liposome surfaces with this compound, which resulted in prolonged serum half-life and reduced uptake by the reticuloendothelial system .

Case Study 2: Water Filtration Systems

Research conducted on membrane filtration systems showed that membranes modified with this compound exhibited superior performance in removing contaminants from industrial wastewater compared to unmodified membranes. The study highlighted a significant reduction in fouling rates, leading to more efficient water treatment processes .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Biomedical | Drug delivery (e.g., liposomal doxorubicin) | Enhanced solubility and reduced toxicity |

| Bioconjugation of proteins | Improved pharmacokinetics | |

| Vaccine formulation | Increased stability during storage | |

| Environmental | Water treatment | Improved contaminant removal efficiency |

| Material Science | Surface modification of metal oxides | Enhanced hydrophilicity |

| Polymer enhancement | Tailored material properties |

作用机制

m-PEG4-sulfonic acid functions as a linker in PROTACs, which consist of two distinct ligands connected by a PEG-based linker. One ligand targets an E3 ubiquitin ligase, while the other targets the protein of interest. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

相似化合物的比较

Structural and Functional Group Differences

Key PEG-based derivatives with acidic functional groups are compared below:

| Compound | Functional Group | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity |

|---|---|---|---|---|---|

| m-PEG4-sulfonic acid | Sulfonic acid | 787524-78-1 | C₉H₂₀O₇S | 272.3 | ≥95–98% |

| m-PEG4-phosphonic acid | Phosphonic acid | 750541-89-0 | C₉H₂₁O₇P | 272.2 | ≥95% |

| m-PEG4-Acid | Carboxylic acid | 67319-28-2 | C₁₀H₂₀O₆ | 236.26 | >96% |

| m-PEG5-sulfonic acid | Sulfonic acid | N/A | C₁₁H₂₄O₈S | ~324.3 | ≥98% |

| Hydroxy-PEG2-sulfonic acid | Sulfonic acid | N/A | C₆H₁₄O₇S | ~230.2 | ≥98% |

Notes:

- Sulfonic acid derivatives (e.g., this compound, m-PEG5-sulfonic acid) exhibit stronger acidity (pKa ~1–2) compared to phosphonic acid (pKa ~2–3) and carboxylic acid (pKa ~4–5), influencing reactivity in pH-sensitive applications .

- PEG chain length modulates solubility and steric effects.

Physicochemical Properties

Water Solubility:

- This compound : Excellent solubility in water and polar solvents (DMSO, DMF) due to the hydrophilic PEG chain and ionizable sulfonic acid group .

- m-PEG4-phosphonic acid : Soluble in water and organic solvents, but slightly lower solubility than sulfonic acid derivatives due to reduced acidity .

- m-PEG4-Acid : Moderate water solubility, often requiring organic cosolvents for dissolution .

Stability:

- This compound : Hygroscopic; requires storage at ≤-20°C in dry conditions to prevent degradation .

- m-PEG4-phosphonic acid : Enhanced stability in organic phases due to methoxy group lipophilicity .

- Hydroxy-PEG2-sulfonic acid : Less stable than methoxy-terminated derivatives due to the reactive hydroxyl group .

Research Findings and Innovations

- This compound has been utilized in click chemistry for site-specific bioconjugation, achieving >90% reaction efficiency in aqueous buffers .

- m-PEG4-phosphonic acid demonstrated superior binding to hydroxyapatite surfaces, making it ideal for dental and orthopedic coatings .

Commercial Availability and Regulatory Considerations

- Suppliers : Broadpharm , 陕西新研博美 , and Biopharma PEG offer these compounds at research-grade purity. GMP-grade options are available upon request .

生物活性

m-PEG4-sulfonic acid, a polyethylene glycol (PEG)-based compound, is increasingly recognized for its potential in drug development, particularly in the synthesis of PROTACs (proteolysis-targeting chimeras). This article explores the biological activity of this compound, focusing on its properties, applications, and relevant research findings.

- Molecular Formula : C₉H₂₀O₇S

- Molecular Weight : 272.316 g/mol

- CAS Number : 787524-78-1

- Density : 1.2 ± 0.1 g/cm³

This compound functions as a linker in the design of PROTACs, which are bifunctional molecules that can induce targeted degradation of specific proteins within cells. The sulfonic acid group enhances solubility and stability, facilitating cellular uptake and interaction with target proteins.

Antibacterial Properties

Research has shown that compounds containing sulfonic acid groups exhibit significant antibacterial activity. For instance, a study involving macro-microporous surfaces with sulfonic acid groups demonstrated enhanced antibacterial performance due to their structural characteristics and chemical functionalities . The introduction of this compound into various formulations could potentially enhance their antimicrobial efficacy.

Cellular Responses

In vitro studies have indicated that this compound can influence cellular behavior. For example, the presence of sulfonic acid groups has been linked to improved adhesion, proliferation, and differentiation of mesenchymal stem cells. This suggests that this compound may play a role in tissue engineering applications by promoting cell growth on biomaterials .

Study on PROTAC Synthesis

A significant application of this compound is in the synthesis of PROTACs. PROTACs utilize a linker to connect a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase. The use of this compound as a linker has been shown to improve the solubility and efficacy of these compounds, enhancing their ability to selectively degrade unwanted proteins in cancer cells .

Comparative Analysis of Linkers

A comparative study analyzed various PEG-based linkers, including this compound, for their effectiveness in forming stable PROTACs. Results indicated that this compound provided superior stability and biological activity compared to other linkers like m-PEG2 or m-PEG8 .

| Linker Type | Stability | Biological Activity | Applications |

|---|---|---|---|

| m-PEG2 | Moderate | Low | Limited |

| This compound | High | High | PROTACs, Antibacterial agents |

| m-PEG8 | Low | Moderate | General drug delivery |

常见问题

Basic Research Questions

Q. What are the established protocols for synthesizing m-PEG4-sulfonic acid, and what characterization techniques are essential for confirming its structure and purity?

- Methodological Answer : Synthesis typically involves sulfonation of PEG-based precursors under controlled conditions (e.g., using chlorosulfonic acid). Characterization requires nuclear magnetic resonance (NMR) to confirm sulfonic acid group integration, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight validation. Ensure reproducibility by documenting reaction parameters (temperature, solvent ratios, catalyst use) and cross-referencing with established protocols for PEG-sulfonate derivatives .

Q. How should researchers design experiments to evaluate the solubility and stability of this compound in aqueous versus organic solvents?

- Methodological Answer : Conduct systematic solubility tests using a gradient of solvent polarities (e.g., water, DMSO, THF) at varying temperatures (4–60°C). Monitor stability via accelerated degradation studies (e.g., pH 2–12 buffers at 37°C) with HPLC or UV-Vis spectroscopy to track sulfonic acid group integrity. Include control samples and triplicate measurements to account for batch variability .

Q. What are the primary research applications of this compound in bioconjugation or material science, and what methodological considerations are critical for these applications?

- Methodological Answer : In bioconjugation, its sulfonic acid group facilitates covalent bonding with amine-rich biomolecules (e.g., proteins). Optimize reaction pH (6.5–7.5) and molar ratios (1:10–1:50, sulfonic acid:biomolecule) to minimize nonspecific binding. In material science, use it as a hydrophilic modifier in polymer matrices; validate incorporation via Fourier-transform infrared spectroscopy (FTIR) and conduct swelling tests to assess ion transport capacity .

Advanced Research Questions

Q. What strategies can be employed to optimize the conjugation efficiency of this compound with biomolecules, and how can reaction parameters be systematically varied to assess their impact?

- Methodological Answer : Employ design-of-experiments (DoE) frameworks to test variables (pH, temperature, catalyst concentration). Use surface plasmon resonance (SPR) or fluorescence quenching assays to quantify binding efficiency. Compare results with computational models (e.g., molecular docking) to predict optimal reaction conditions. Validate with SDS-PAGE or MALDI-TOF for conjugate confirmation .

Q. How should contradictory data regarding the hydrolytic stability of this compound under varying pH conditions be analyzed and resolved?

- Methodological Answer : Perform meta-analysis of existing studies to identify confounding variables (e.g., solvent ionic strength, trace metal contamination). Replicate experiments under standardized conditions, using kinetic modeling (e.g., Arrhenius plots) to compare degradation rates. Employ error-propagation analysis to quantify measurement uncertainties and validate with independent techniques like X-ray photoelectron spectroscopy (XPS) .

Q. What advanced computational or experimental approaches are recommended for studying the ion transport mechanisms of this compound in polymer matrices?

- Methodological Answer : Use molecular dynamics (MD) simulations to model sulfonic acid group interactions with polymer backbones. Experimentally, employ electrochemical impedance spectroscopy (EIS) to measure proton conductivity and small-angle X-ray scattering (SAXS) to correlate morphology with transport properties. Cross-validate with in situ Raman spectroscopy to track structural changes during ion diffusion .

Q. Key Methodological Considerations

- Data Collection : Maintain raw datasets (e.g., NMR spectra, HPLC chromatograms) in supplementary materials for peer review. Use error bars and statistical tests (t-tests, ANOVA) in graphical data representations .

- Reproducibility : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles by sharing synthetic protocols and characterization data in public repositories .

- Literature Review : Prioritize peer-reviewed studies on sulfonic acid-functionalized PEG derivatives, avoiding non-academic sources for critical parameter validation .

属性

IUPAC Name |

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O7S/c1-13-2-3-14-4-5-15-6-7-16-8-9-17(10,11)12/h2-9H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLNKYKZGYOWSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。